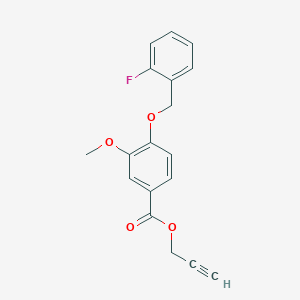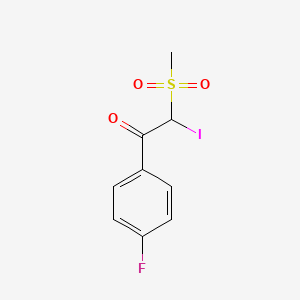![molecular formula C15H17NO4 B13009141 Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound belonging to the oxazepine family This compound features a unique structure that includes a cyclopropylmethyl group, a tetrahydrobenzo[f][1,4]oxazepine core, and a carboxylate ester
Vorbereitungsmethoden
The synthesis of Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . Industrial production methods often utilize microwave-assisted synthesis to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include basic or acidic environments, elevated temperatures, and the presence of catalysts such as copper or palladium . Major products formed from these reactions include various substituted oxazepine derivatives with potential pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase activity, which is associated with its potential use in treating neurological disorders . The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate include other oxazepine derivatives such as:
Dibenzo[b,f][1,4]oxazepine: Known for its antidepressant and analgesic properties.
Tetrahydrobenzo[e][1,4]oxazepine: Exhibits high yields in synthesis and potential biomedical applications.
Benzodiazepines: Widely used in medicine for their sedative and anxiolytic effects.
The uniqueness of this compound lies in its specific structural features and the combination of pharmacological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H17NO4 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
methyl 4-(cyclopropylmethyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-19-15(18)11-4-5-13-12(6-11)8-16(7-10-2-3-10)14(17)9-20-13/h4-6,10H,2-3,7-9H2,1H3 |
InChI-Schlüssel |
KSODLTPLBOWLFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
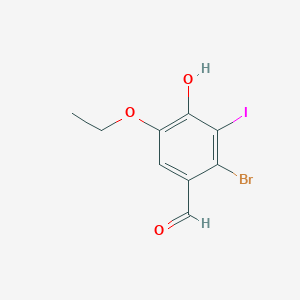


![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
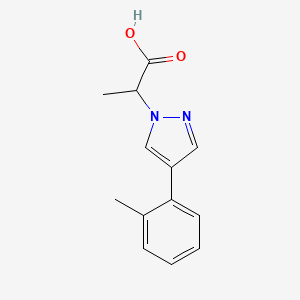

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
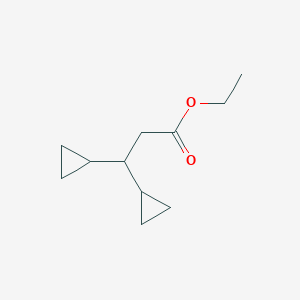
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
